molecular formula C10H11Br B3005188 6-Bromo-4-methyl-2,3-dihydro-1H-indene CAS No. 1554306-92-1

6-Bromo-4-methyl-2,3-dihydro-1H-indene

Cat. No.: B3005188
CAS No.: 1554306-92-1
M. Wt: 211.102
InChI Key: DLPWCQIMHZUKER-UHFFFAOYSA-N
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Description

6-Bromo-4-methyl-2,3-dihydro-1H-indene is an organic compound with the molecular formula C10H11Br. It is a brominated derivative of indene, characterized by the presence of a bromine atom at the 6th position and a methyl group at the 4th position on the indene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4-methyl-2,3-dihydro-1H-indene typically involves the bromination of 4-methyl-2,3-dihydro-1H-indene. One common method is the reaction of 4-methyl-2,3-dihydro-1H-indene with bromine in the presence of a solvent such as chloroform or carbon tetrachloride. The reaction is usually carried out at room temperature, and the product is isolated by standard purification techniques such as recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4-methyl-2,3-dihydro-1H-indene can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).

Major Products

    Substitution: Formation of various substituted indenes depending on the nucleophile used.

    Oxidation: Formation of 6-bromo-4-methylindanone or 6-bromo-4-methylindan-1-carboxylic acid.

    Reduction: Formation of 4-methyl-2,3-dihydro-1H-indene.

Scientific Research Applications

6-Bromo-4-methyl-2,3-dihydro-1H-indene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and in the study of reaction mechanisms.

    Biology: Potential use in the development of bioactive compounds and pharmaceuticals.

    Medicine: Exploration of its derivatives for therapeutic applications, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Bromo-4-methyl-2,3-dihydro-1H-indene depends on its specific application. In chemical reactions, the bromine atom serves as a reactive site for nucleophilic substitution, while the indene ring can participate in various electrophilic and nucleophilic reactions. In biological systems, its derivatives may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-6-methyl-2,3-dihydro-1H-indene
  • 6-Bromo-2,3-dihydro-1H-indene
  • 4-Methyl-2,3-dihydro-1H-indene

Uniqueness

Compared to its analogs, it may exhibit different chemical and biological properties, making it valuable for targeted research and development .

Properties

IUPAC Name

6-bromo-4-methyl-2,3-dihydro-1H-indene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11Br/c1-7-5-9(11)6-8-3-2-4-10(7)8/h5-6H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLPWCQIMHZUKER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1CCC2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11Br
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1554306-92-1
Record name 6-bromo-4-methyl-2,3-dihydro-1H-indene
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